molecular formula C11H10N2O2 B2554585 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 1224640-12-3

1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B2554585
CAS RN: 1224640-12-3
M. Wt: 202.213
InChI Key: ONVGJIKVRHRZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

An efficient synthesis of 1,4-dihydroquinoxaline-2,3-dione has been achieved in a one-pot reaction at room temperature from substituted o-phenylene diamine and oxalic acid under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is based on quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring .


Chemical Reactions Analysis

The Diels-Alder reaction, a [4 + 2] cycloaddition, is a potential reaction for quinoxaline derivatives, resulting in the formation of a six-membered ring .


Physical And Chemical Properties Analysis

The general formula for a cycloalkane composed of n carbons is CnH2n . For this compound, the molecular formula is C11H10N2O2, indicating that it is not a cycloalkane but a derivative of quinoxaline.

Scientific Research Applications

Chemical Transformations and Reactivity

One study discusses the chemistry of cycloproparene derivatives, showcasing typical quinone characteristics in Diels–Alder cycloadditions, which might provide insight into the reactivity of related quinoxaline diones (Halton, B., Jones, C., Kay, A., Margetić, D., & Sretenovic, S., 2000). Although not directly about "1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione," this research highlights the potential for chemical transformations within this class of compounds.

Novel Compound Synthesis

Research focused on the formation of tetrahydroquinoxaline derivatives from reactions involving cyclohexane-1,2-dione dioxime, provides a foundation for synthesizing structurally related compounds, potentially including variations of quinoxaline diones (Gatilov, Y. V., & Samsonov, V., 2015).

Antimicrobial Properties

A study evaluating gyrase resistance mutants to guide the selection of quinazoline-diones sheds light on the antimicrobial potential of compounds within this family, including "this compound" (German, N., Malik, M., Rosen, J., Drlica, K., & Kerns, R., 2008). This suggests its possible use in developing new antimicrobial agents.

Crystal Structure Analysis

The crystal structure of related compounds, such as "1,4-Dihydroquinoxaline-2,3-dione–5-nitroisophthalic acid–water," has been analyzed, indicating how molecular interactions and hydrogen bonding could influence the physical properties and reactivity of quinoxaline diones (Wang, M.-F., 2011).

Corrosion Inhibition

Another study investigates the corrosion inhibition capabilities of a synthesized quinoxaline dione derivative on mild steel, suggesting that "this compound" could be explored for its potential applications in corrosion protection (Zouitini, A., Rodi, Y., Ouzidan, Y., Chahdi, F. O., Mokhtarі, M., Abdеl-Rahman, І., Essassi, E., Aouniti, A., Hammouti, B., & Elmsellem, H., 2019).

Mechanism of Action

While the specific mechanism of action for 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is not mentioned in the search results, quinoxaline derivatives have been studied as corrosion inhibitors against the corrosion of steel surface in hydrochloric acid .

Future Directions

Future research could focus on further exploring the properties and potential applications of 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione. Given the interest in quinoxaline derivatives as corrosion inhibitors , it would be interesting to investigate whether this compound has similar properties.

properties

IUPAC Name

4-cyclopropyl-1H-quinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-11(15)13(7-5-6-7)9-4-2-1-3-8(9)12-10/h1-4,7H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVGJIKVRHRZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-cyclopropyl-4-hydroxy-1,4-dihydro-quinoxaline-2,3-dione (31.0 g, 0.14 mol, 1.0 equiv) in N,N-dimethylformamide (250 mL) was added triphenylphosphine (55.9 g, 0.21 mol, 1.5 equiv; [CAS RN 603-35-0]) and the reaction mixture stirred at 135° C. for 4 hours. The reaction mixture was cooled down to 0° C. and dichloromethane (400 mL) was added. The suspension was stirred for 30 min., filtered and washed with dichloromethane (200 mL) providing 23.8 g (83%) of the title compound as a white solid. MS (ISN): m/z=203.1 [M+H]+.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
55.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.